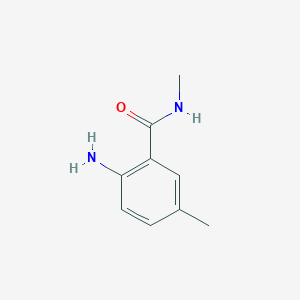

2-amino-N,5-dimethylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry and Medicinal Science

The benzamide scaffold is a structural motif of immense importance in the fields of organic synthesis and medicinal chemistry. researchgate.net These structures are integral components of numerous pharmaceutical compounds and serve as versatile building blocks for creating more complex molecules. researchgate.netresearchgate.net The amide bond itself is a fundamental linkage in countless biological processes, making its inclusion in synthetic molecules a key strategy for mimicking natural substrates or interacting with biological targets. researchgate.netresearchgate.net

Benzamide derivatives are known to exhibit a vast array of biological activities. Research has demonstrated their potential as antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal agents. researchgate.net In medicinal chemistry, they form the core of drugs developed for a variety of conditions, including cardiac arrhythmias, convulsions, depression, and cancer. researchgate.net The ability of the benzamide group to act as an inhibitor at the active sites of enzymes and receptors further underscores its therapeutic relevance. researchgate.net

Overview of Anthranilamide Derivatives in Academic Research

Anthranilamides, or 2-aminobenzamides, are a specific subclass of benzamides that have garnered significant attention as "privileged scaffolds" in drug discovery. This designation stems from their ability to serve as a versatile framework for developing ligands for multiple biological targets. The substitution on the anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure-activity relationship (SAR) for the identification of lead compounds. researchgate.net

The academic interest in anthranilamide derivatives spans a wide range of therapeutic areas:

Neurodegenerative Disorders: Researchers have designed and synthesized libraries of anthranilamide derivatives as potential treatments for diseases like Alzheimer's. nih.govresearchgate.net These compounds have been identified as potent dual inhibitors of key enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net

Oncology: In cancer research, anthranilamide derivatives have been investigated as modulators of P-glycoprotein (P-gp), a protein associated with the development of multidrug resistance in tumor cells. acs.org Other derivatives have been developed as inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in various cancers. researchgate.net

Thrombosis: Novel anthranilamide-based compounds have been synthesized and evaluated as Factor Xa (FXa) inhibitors. nih.gov These molecules show promise as anticoagulants for the treatment of thrombotic diseases, demonstrating high inhibitory activity and selectivity over other enzymes like thrombin. nih.gov

The development of these derivatives often involves advanced synthetic techniques, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to introduce diverse structural features and fine-tune their biological activity. nih.gov

Research Trajectories for 2-amino-N,5-dimethylbenzamide and Related Congeners

While this compound itself is primarily utilized as a chemical intermediate, research into its closely related analogs, or congeners, highlights its importance as a foundational structure for creating high-value molecules, particularly in the agrochemical industry.

A significant research trajectory involves the synthesis of halogenated derivatives. For instance, the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides (where the halogen can be chlorine, bromine, or iodine) from related precursors has been developed to be efficient and environmentally friendly. sioc-journal.cn These halogenated congeners are critical intermediates. Notably, the related compound 2-amino-5-chloro-N,3-dimethylbenzamide is a key building block for producing chlorantraniliprole (B1668704), a widely used insecticide. nbinno.comccspublishing.org.cn

Research in this area focuses on optimizing synthetic routes and exploring how different substitutions on the benzamide ring affect the biological activity of the final products. ccspublishing.org.cn For example, studies on novel phenylpyrazole carboxylic acid derivatives, which incorporate an amino-dimethylbenzamide moiety, have yielded compounds with insecticidal activity superior to existing products like chlorantraniliprole against specific pests. ccspublishing.org.cn These findings underscore the continued exploration of the chemical space around the this compound scaffold to develop next-generation agrochemicals.

Table 2: Research Applications of Selected Anthranilamide Congeners

| Compound/Derivative Class | Research Area | Key Findings | Reference |

|---|---|---|---|

| General Anthranilamide Derivatives | Neurodegenerative Disorders | Potent dual inhibitors of cholinesterase and monoamine oxidase enzymes. | nih.gov |

| 49 Structurally Related Anthranilamides | Oncology (Multidrug Resistance) | Act as P-glycoprotein (P-gp) inhibitors to overcome chemoresistance. | acs.org |

| Anthranilamide-based Derivatives | Thrombosis | Show remarkable Factor Xa (FXa) inhibitory activity and selectivity. | nih.gov |

| Anthranilamide Derivatives | Oncology (Hedgehog Pathway) | Act as potent inhibitors of the Smoothened (SMO) receptor. | researchgate.net |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | Agrochemicals | Key intermediate in the synthesis of the insecticide chlorantraniliprole. | nbinno.comccspublishing.org.cn |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | Agrochemicals | Synthesized as intermediates for new agrochemicals via efficient one-pot methods. | sioc-journal.cn |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anthranilic acid |

| 2-aminobenzamide (B116534) |

| 2-amino-5-chloro-N,3-dimethylbenzamide |

| Chlorantraniliprole |

| 2-amino-5-halogenated-N,3-dimethylbenzamides |

| 6-Methylisatoic anhydride (B1165640) |

| Methylamine |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLUQBZQYSXPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N,5 Dimethylbenzamide

Established Synthetic Routes for 2-amino-N,5-dimethylbenzamide and its Isomers

The construction of the this compound scaffold and its analogs can be achieved through several established synthetic pathways. These routes often commence from readily available substituted benzoic acids or their derivatives and involve key transformations such as amidation and functional group interconversions.

A direct and efficient route to this compound involves the reaction of 6-methylisatoic anhydride (B1165640) with methylamine. This method provides the target compound in a single step with a reported yield of 56% chemicalbook.com. The reaction proceeds via the aminolysis of the cyclic anhydride by methylamine, leading to the formation of the corresponding amide.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 6-Methylisatoic anhydride | Methylamine | This compound | 56% | chemicalbook.com |

Aminolysis Reactions in Benzamide (B126) Formation

Aminolysis is a fundamental reaction in the synthesis of benzamides, involving the reaction of a carboxylic acid derivative (such as an ester, acid chloride, or anhydride) with an amine. In the context of this compound and its isomers, aminolysis is a crucial step.

Copper-Catalyzed Protocols for Amide Synthesis

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds in amide synthesis. While direct copper-catalyzed synthesis of this compound is not extensively reported, copper catalysis is employed in the synthesis of its isomers. For instance, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide involves a cyanation step where a bromo-substituted benzamide is converted to the corresponding cyano derivative using copper(I) cyanide google.com. This transformation is a key step in introducing the cyano functionality and highlights the utility of copper catalysis in the synthesis of complex benzamide derivatives.

Advanced Synthetic Approaches and Process Optimization for Academic Research

Beyond established routes, ongoing research focuses on developing advanced synthetic methodologies and optimizing existing processes to improve yields, purity, and sustainability.

Methodological Considerations for Yield and Purity Optimization

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired benzamide. For the multi-step synthesis of the related compound 2-amino-5-chloro-N,3-dimethylbenzamide, careful control of reaction parameters at each stage is crucial. This includes adjusting the temperature for amidation, reduction, and chlorination steps to ensure the desired transformations occur efficiently and with minimal side product formation google.com.

A dissertation on the synthesis of this chloro-isomer details two different synthetic routes starting from 3-methyl-2-nitrobenzoic acid. Both routes involve catalyzed reduction, cyclization, methylamination, and chlorination. Through experimental exploration, suitable reagents and conditions were identified to achieve high yield and purity. For instance, the choice of chlorinating agent was found to be critical. One route, which involved a one-pot cyclization, methylamination, and chlorination, was highlighted as being more suitable for industrial production due to the avoidance of intermediate purification, thus simplifying the process and increasing the total yield by approximately 17% to over 82% with a purity of at least 97.9% dissertationtopic.net.

| Route | Key Features | Overall Yield | Purity | Reference |

| Route A | Catalyzed reduction, one-pot cyclization, methylamination, and chlorination | ≥82% | ≥97.9% | dissertationtopic.net |

| Route B | Catalyzed reduction, chlorination, cyclization, and methylamination | ≥84.3% | ≥97.6% | dissertationtopic.net |

Catalytic Systems Employed in Benzamide Derivatization

Catalysis plays a significant role in the synthesis and derivatization of benzamides, offering routes to novel structures and improving the efficiency of existing transformations. In the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, catalytic reduction of the nitro group in the precursor is a key step. An FeO(OH)/C-catalyzed reduction with hydrazine (B178648) hydrate (B1144303) has been employed to circumvent the need for high-pressure equipment, making the process more amenable to industrial scale-up dissertationtopic.net.

Furthermore, a patented synthesis method for the same chloro-isomer describes the use of N-hydroxyphthalimide and cobalt acetylacetonate (B107027) as catalysts for an initial oxidation step, followed by a catalytic hydrogenation to reduce a nitro group google.com. The derivatization of the benzamide core can also be achieved through various catalytic methods. For instance, the amino group of aminobenzamides can be derivatized to introduce new functionalities. While specific examples for this compound are not abundant in the literature, the principles of catalytic derivatization of anilines and related compounds can be applied. This could include palladium-catalyzed cross-coupling reactions to modify the aromatic ring or enzymatic transformations for selective modifications.

Spectroscopic Characterization and Structural Elucidation of 2 Amino N,5 Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a paramount technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy for 2-amino-N,5-dimethylbenzamide allows for the direct observation of all hydrogen atoms, confirming the placement of the amino and methyl substituents on the aromatic ring and the integrity of the N-methyl amide group. The analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J) provides a definitive fingerprint of the molecule's structure.

Experimental ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that correspond to each type of proton in the molecule. The aromatic protons appear as a complex pattern, while the methyl and amine protons have characteristic chemical shifts.

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.0-7.2 | m | - | Aromatic H |

| ~6.6-6.7 | d | ~8.0 Hz | Aromatic H |

| ~6.5-6.6 | d | ~8.0 Hz | Aromatic H |

| ~4.5-5.5 | br s | - | -NH₂ |

| 2.89 | s | - | -N(CH₃)₂ |

| 2.23 | s | - | Ar-CH₃ |

Note: Predicted data based on analogous structures. Actual experimental data may vary.

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as N,N-dimethylbenzamide and other substituted aminobenzamides. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (Amide Carbonyl) | 168-172 |

| C-NH₂ (Aromatic) | 145-150 |

| C-CON(CH₃)₂ (Aromatic) | 120-125 |

| C-CH₃ (Aromatic) | 130-135 |

| Aromatic CH | 115-130 |

| -N(CH₃)₂ | 35-40 |

| Ar-CH₃ | 20-25 |

To further aid in spectral assignment and structural validation, computational methods are employed to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, a widely used quantum chemical approach, allows for the calculation of NMR shielding tensors from first principles.

This method involves optimizing the molecular geometry of this compound using Density Functional Theory (DFT) and then calculating the magnetic shielding for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The calculated shifts can be compared with experimental data to confirm assignments, resolve ambiguities in complex spectra, and provide confidence in the proposed structure. While specific GIAO calculations for this compound are not prevalent in the literature, this methodology is a standard and powerful tool for the structural elucidation of organic molecules.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular weight of this compound with extremely high precision. This accuracy allows for the calculation of its elemental formula, providing unambiguous confirmation of its atomic composition. The theoretical exact mass of this compound (C₉H₁₂N₂O) is 164.09496 Da. HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically <5 ppm) of this theoretical value, thus validating the molecular formula.

Analysis of substituted benzamides under electrospray ionization (ESI) typically shows a prominent protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z of approximately 165.0. The fragmentation of aromatic amides upon collision-induced dissociation (CID) often involves the cleavage of the robust amide bond. A characteristic fragmentation pathway for N,N-dimethylbenzamides is the loss of the dimethylamine (B145610) group, leading to the formation of a stable substituted benzoyl cation. nih.govresearchgate.netchegg.com For the title compound, this would result in a significant fragment ion corresponding to the 2-amino-5-methylbenzoyl cation. Further fragmentation could involve the loss of carbon monoxide from this benzoyl cation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on molecules in the solution and gas phases, respectively, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related benzamide (B126) structures provides insight into the expected solid-state characteristics. A crystallographic study would reveal precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and conformation.

Crucially, this analysis would elucidate the intermolecular forces that govern the crystal packing. The presence of the primary amino group (-NH₂) and the amide carbonyl group (C=O) makes this compound capable of participating in hydrogen bonding. It is highly probable that the crystal lattice would be stabilized by a network of intermolecular hydrogen bonds, likely involving the amino protons as donors and the amide oxygen as an acceptor. These interactions dictate how the molecules arrange themselves in the crystal, influencing physical properties such as melting point and solubility.

Dihedral Angle Analysis and Conformational Insights

The conformation of benzamide derivatives is significantly influenced by the dihedral angle between the plane of the benzene (B151609) ring and the plane of the amide group. This angle is critical in determining the molecule's three-dimensional shape and potential intermolecular interactions.

For the structural isomer, 2-amino-N,3-dimethylbenzamide, X-ray crystallography studies have determined the dihedral angle between the mean plane of the amide group and the benzene ring to be 33.93 (7)°. This deviation from co-planarity is a common feature in ortho-substituted benzamides, arising from steric hindrance between the substituents on the ring and the amide group. In the case of this compound, a similar non-planar conformation is anticipated. The presence of the amino group at the ortho-position and the methyl group on the amide nitrogen likely forces the amide group out of the plane of the aromatic ring to minimize steric strain.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing the conformational details of a molecule. Each vibrational mode corresponds to a specific type of bond stretching or bending, and its frequency provides a fingerprint of the molecule's structure.

While specific experimental FT-IR and Raman spectra for this compound are not available, the expected vibrational frequencies can be predicted based on the known ranges for its constituent functional groups. The analysis of related compounds provides a basis for these assignments.

Key functional groups in this compound include the primary amine (-NH₂), the tertiary amide (-CON(CH₃)-), the aromatic ring, and methyl groups.

N-H Vibrations: The primary amino group is expected to show two distinct stretching vibrations in the FT-IR spectrum, corresponding to asymmetric and symmetric N-H stretching. These bands typically appear in the 3400-3300 cm⁻¹ region.

C=O Vibration: The amide carbonyl (C=O) stretch is one of the most characteristic absorptions in the IR spectrum. For a tertiary amide, this vibration typically results in a strong, sharp band in the range of 1680-1630 cm⁻¹.

Aromatic Ring Vibrations: The presence of the benzene ring will be confirmed by C-H stretching vibrations, which are expected to appear above 3000 cm⁻¹. Additionally, C=C stretching vibrations within the aromatic ring typically produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Vibrations: The stretching vibration of the C-N bond in the amide group and the C-N bond of the dimethylamino group would likely be observed in the 1300-1200 cm⁻¹ range.

The following table summarizes the predicted vibrational assignments for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (Asymmetric & Symmetric) | 3400 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Amide (Tertiary) | C=O Stretch | 1680 - 1630 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| N-methyl | C-N Stretch | 1300 - 1200 |

Computational and Theoretical Investigations of 2 Amino N,5 Dimethylbenzamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, which are determined by the arrangement and energy of its electrons.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sciepub.com Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. sciepub.com This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. sciepub.com

For 2-amino-N,5-dimethylbenzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. rsc.orgchemrxiv.org From this optimized structure, numerous electronic properties can be predicted, including total energy, dipole moment, and the distribution of electron density. These calculations help identify the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for the molecule's chemical reactivity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.govmdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Energy of HOMO | EHOMO | - | -6.25 |

| Energy of LUMO | ELUMO | - | -1.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Chemical Hardness | η | -0.5 (EHOMO - ELUMO) | 2.55 |

| Chemical Potential | μ | 0.5 (EHOMO + ELUMO) | -3.70 |

| Electrophilicity Index | ω | μ2 / 2η | 2.68 |

| Softness | S | 1 / 2η | 0.20 |

Note: The values in this table are illustrative examples to demonstrate the type of data generated from a DFT analysis and are not actual calculated values for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. walisongo.ac.id Typically, red regions represent negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. nih.gov Blue regions indicate positive potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. nih.gov Green areas denote neutral or zero potential. nih.gov

For this compound, an MEP map would reveal the most reactive sites. The electronegative oxygen and nitrogen atoms of the amide and amino groups are expected to be regions of negative potential (red), while the hydrogen atoms of the amino group and the aromatic ring would likely show positive potential (blue). nih.govresearchgate.net This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding, charge transfer, and conjugative interactions within a molecule. ekb.eg It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. nih.gov

This analysis is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). ekb.eg For this compound, NBO analysis would quantify the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the anti-bonding orbitals of the aromatic ring and carbonyl group. These interactions contribute significantly to the molecule's stability and geometric structure. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | π(C-C)ring | 45.50 |

| LP(1) O(carbonyl) | π(C-N)amide | 35.10 |

| LP(1) N(amide) | π(C=O) | 55.20 |

| π(C-C)ring | π(C=O) | 20.80 |

Note: The values in this table are illustrative examples of the type of data generated from an NBO analysis and are not actual calculated values for this compound.

Molecular Dynamics Simulations for Understanding Solvation Effects and Conformational Dynamics

While quantum mechanical calculations describe the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including its interactions with solvent molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and solvation dynamics over time. researchgate.net

An MD simulation of this compound in a solvent like water would provide insights into how the solvent affects its structure and flexibility. upc.edu It would allow for the analysis of the solvation shell around the molecule, identifying specific solute-solvent interactions like hydrogen bonds. nih.gov Furthermore, MD simulations can explore the molecule's conformational landscape, revealing the most stable conformers in solution and the energy barriers between them. upc.edu

In Silico Approaches for Structure-Activity Relationship (SAR) and Target Interaction Prediction

In silico methods are crucial in modern drug discovery and materials science for predicting the biological activity or properties of a molecule based on its structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its activity.

For this compound, in silico approaches could involve generating a series of molecular descriptors (e.g., electronic, topological, and steric properties) using the computational methods described above. These descriptors can then be used to build a quantitative structure-activity relationship (QSAR) model if experimental activity data for a set of related compounds is available. Such models can predict the activity of new, unsynthesized derivatives.

Furthermore, molecular docking simulations could be employed to predict how this compound might bind to a specific biological target, such as a protein receptor or enzyme. nih.gov This technique places the molecule (ligand) into the binding site of the target and calculates a score to estimate the binding affinity, providing a hypothesis for its mechanism of action at the molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-aminobenzamide (B116534), QSAR studies are instrumental in identifying the key molecular descriptors that influence their therapeutic effects.

In a typical QSAR study involving benzamide (B126) derivatives, a dataset of compounds with varying substituents on the benzamide core and their corresponding experimentally determined biological activities (e.g., IC₅₀ values) is compiled. A variety of molecular descriptors are then calculated for each compound, encompassing electronic, steric, hydrophobic, and topological properties. Through statistical methods such as multiple linear regression (MLR), a QSAR model is developed that correlates a selection of these descriptors with the observed biological activity.

For a hypothetical QSAR study on a series of this compound analogs, the resulting model might take the form of a linear equation. The quality of a QSAR model is assessed through several statistical parameters, including the correlation coefficient (r²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors, and the cross-validated correlation coefficient (q²), which measures the predictive power of the model.

Table 1: Hypothetical QSAR Model for this compound Analogs

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| Dipole Moment | -0.21 | Molecular polarity |

| Molar Refractivity | 0.15 | Molecular volume and polarizability |

| HOMO Energy | -0.33 | Electron-donating ability |

This table represents a hypothetical model to illustrate the output of a QSAR study.

Such a model would suggest that increasing lipophilicity and molar refractivity while decreasing the dipole moment and the energy of the highest occupied molecular orbital (HOMO) could lead to enhanced biological activity within this series of compounds.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound and its analogs, a pharmacophore model can be generated by aligning a set of active compounds and identifying the common chemical features that are crucial for their interaction with a biological target. The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired biological activity.

A hypothetical pharmacophore model for a series of 2-aminobenzamide derivatives might consist of:

One hydrogen bond donor (from the amino group).

One hydrogen bond acceptor (from the carbonyl oxygen of the amide).

One aromatic ring feature.

A hydrophobic feature (from the methyl groups).

Table 2: Key Pharmacophoric Features for 2-aminobenzamide Derivatives

| Feature | Type |

| Feature 1 | Hydrogen Bond Donor |

| Feature 2 | Hydrogen Bond Acceptor |

| Feature 3 | Aromatic Ring |

| Feature 4 | Hydrophobic |

This table illustrates a potential pharmacophoric model based on the structure of this compound.

This model provides a blueprint for designing new molecules that retain the key interaction points necessary for biological activity. Ligand-based drug design principles would then guide the modification of the this compound scaffold to optimize its fit within the pharmacophore and enhance its potency and selectivity.

Docking Studies and Protein-Ligand Interaction Analysis (e.g., Docking-based Comparative Intermolecular Contacts Analysis (dbCICA))

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific receptor, as well as the binding affinity. This technique is invaluable for understanding the molecular basis of drug action and for structure-based drug design.

In a docking study involving this compound, the compound would be docked into the active site of a relevant protein target. The resulting protein-ligand complex would then be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

Docking-based Comparative Intermolecular Contacts Analysis (dbCICA) is a more advanced technique that compares the interaction profiles of a series of ligands docked to the same receptor. This method can reveal subtle differences in binding modes and highlight the specific interactions that are critical for activity and selectivity.

For instance, docking of this compound into a hypothetical enzyme active site might reveal that the amino group forms a crucial hydrogen bond with a specific amino acid residue, while the dimethylamide moiety is involved in hydrophobic interactions with another part of the active site.

Table 3: Predicted Interactions of this compound with a Hypothetical Protein Target

| Ligand Atom/Group | Protein Residue | Interaction Type |

| Amino group (-NH₂) | Asp120 | Hydrogen Bond |

| Carbonyl oxygen (=O) | Gly75 | Hydrogen Bond |

| Phenyl ring | Phe150 | Pi-Pi Stacking |

| N-methyl group | Leu80 | Hydrophobic |

| 5-methyl group | Val105 | Hydrophobic |

This table provides a hypothetical example of the types of interactions that could be identified through molecular docking studies.

By analyzing these interactions, researchers can rationally design modifications to the structure of this compound to improve its binding affinity and, consequently, its biological activity.

Mechanistic Studies of Molecular Interactions and Biological Target Identification

Investigations into Protein-Ligand Binding Interactions

The interaction between a ligand, such as 2-amino-N,5-dimethylbenzamide, and its protein target is fundamental to its biological activity. These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific three-dimensional structure of both the ligand and the protein's binding site determines the affinity and specificity of their binding. Understanding these interactions at a molecular level is crucial for elucidating the mechanism of action and for the rational design of more potent and selective molecules. While direct studies on the protein-ligand interactions of this compound are not extensively available in the public domain, research on structurally similar benzamide (B126) derivatives provides insights into their potential binding modes.

Modulation of Specific Molecular Targets and Biochemical Pathways

The biological effects of a chemical compound are mediated through its interaction with specific molecular targets, leading to the modulation of biochemical pathways. Research into the targets of various substituted benzamides has revealed a range of activities, suggesting potential, though unconfirmed, avenues of investigation for this compound.

Ryanodine Receptor Activation by Substituted Anthranilamide Derivatives

Ryanodine receptors (RyRs) are a class of intracellular calcium channels critical for regulating calcium release from the sarcoplasmic reticulum, a key process in muscle contraction and neuronal signaling. Certain synthetic compounds, including some anthranilamide derivatives, are known to interact with and modulate the activity of these receptors. For instance, the structurally related compound 2-amino-5-chloro-N,3-dimethylbenzamide is synthesized in a process connected to chlorantraniliprole (B1668704), a known activator of ryanodine receptors. This suggests that the anthranilamide scaffold, a core component of this compound, may have the potential to interact with RyRs. Ryanodine itself binds with high affinity to these receptors, causing a significant alteration in their function by increasing their open probability. nih.gov The interaction of various ligands with RyRs can stabilize different conformations of the channel, leading to varied effects on ion translocation. nih.gov

Enzyme Inhibition Studies

Enzymes are common targets for therapeutic agents. The inhibition of specific enzymes can disrupt pathological processes. Research has been conducted on the inhibitory effects of benzamide derivatives on several classes of enzymes.

Protein Kinases: A series of 2-amino-3,5-diarylbenzamides have been identified as potent and selective inhibitors of I-kappa B kinase (IKK) α and β. researchgate.netnih.gov These kinases are key components of the NF-κB signaling pathway, which is involved in inflammation and immunity. The primary amine and carboxamide functionalities of these compounds were found to be essential for their inhibitory activity. researchgate.net Although this compound is not a diarylbenzamide, this finding suggests that the aminobenzamide core can be a scaffold for kinase inhibitors.

Cytochrome P450 1A2 (CYP1A2): CYP1A2 is a crucial enzyme in the metabolism of numerous drugs and xenobiotics. nih.govscbt.com Inhibition of this enzyme can lead to significant drug-drug interactions. nih.gov While a wide range of compounds are known to inhibit CYP1A2, there is no specific data available from the provided search results indicating that this compound is an inhibitor of this enzyme.

Metallo-β-lactamases: These bacterial enzymes confer resistance to β-lactam antibiotics, posing a significant threat to public health. nih.govresearchgate.net The development of inhibitors for these enzymes is a critical area of research. nih.gov The search results did not provide any evidence of this compound having inhibitory activity against metallo-β-lactamases.

Interactive Table: Examples of Enzyme Inhibition by Related Benzamide Scaffolds

| Enzyme Target | Inhibitor Class | Key Structural Features | Reference |

| IKK-α, IKK-β | 2-amino-3,5-diarylbenzamides | Primary amine and carboxamide groups | researchgate.netnih.gov |

Receptor Interaction Profiling

The interaction of small molecules with cellular receptors is a primary mechanism for signal transduction and physiological regulation.

Dopamine D2 and Serotonin 5-HT1a, 5-HT2 Receptors: These receptors are important targets in the central nervous system. The 5-HT2A receptor, for example, binds serotonin through the interaction of its primary amino group with an aspartate residue in the receptor. nih.gov The binding of ligands can be influenced by other nearby residues, such as serine. nih.gov The 5-HT1A and 5-HT2B receptors can form heterodimers, which can alter their signaling and membrane expression. nih.gov There is no specific information in the provided search results to suggest that this compound binds to these receptors.

CXCR2: This chemokine receptor is a key mediator of inflammation and is a target for the treatment of various diseases. nih.govnih.gov It has an intracellular allosteric binding site that can be targeted by small molecule inhibitors. nih.govchemrxiv.org No data was found to indicate an interaction between this compound and CXCR2.

Cellular Mechanism Investigations

Understanding the effects of a compound at the cellular level is essential for characterizing its biological activity.

A related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, has been shown to induce necrotic cell death in mammalian cells. biosynth.com This process is distinct from apoptosis and involves cell swelling and lysis. This finding suggests that certain substituted aminobenzamides may have cytotoxic properties, potentially through mechanisms such as the disruption of calcium signaling.

Calcium signaling is a ubiquitous and versatile intracellular signaling pathway that regulates a vast array of cellular processes, including gene expression, metabolism, and cell death. The modulation of ryanodine receptors, as discussed earlier, directly impacts calcium signaling. A disruption in calcium homeostasis can have profound effects on cellular function and viability.

Applications in Organic Synthesis and Material Science Research

Utility as Synthetic Intermediates for Complex Organic Molecules

As a member of the aminobenzamide class, 2-amino-N,5-dimethylbenzamide possesses the characteristic functional groups that make it a versatile precursor for a variety of organic molecules. One documented method for its synthesis involves the reaction of 5-Methylisatoic anhydride (B1165640) with methylamine, yielding this compound. chemicalbook.com

While this compound is a part of the broader family of compounds used in agrochemical synthesis, it is crucial to distinguish it from its structurally similar analogs that are the direct, key intermediates for specific modern insecticides.

Scientific literature and patent filings consistently identify 2-amino-5-chloro-N,3-dimethylbenzamide as the pivotal intermediate in the synthesis of Chlorantraniliprole (B1668704). nih.govdissertationtopic.netsriramchem.com The synthesis of Chlorantraniliprole involves the formal condensation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with the primary amino group of 2-amino-5-chloro-N,3-dimethylbenzamide. nih.gov Numerous synthetic routes have been developed and optimized for the industrial production of this chlorinated intermediate. dissertationtopic.netwipo.intgoogle.comgoogle.com

Similarly, the synthesis of Cyantraniliprole, another important anthranilic diamide insecticide, utilizes a different key intermediate: 2-amino-5-cyano-N,3-dimethylbenzamide . wipo.intgoogle.comsmolecule.comgoogle.comgoogle.com The structural difference—a cyano group at the 5-position instead of a chlorine atom—is fundamental to the final properties of Cyantraniliprole.

The distinction is significant: this compound has a methyl group at the 5-position, whereas the direct precursors to these major insecticides feature either a chloro or a cyano group at that same position, in addition to a methyl group at the 3-position.

Table 1: Comparison of this compound and Key Insecticide Intermediates

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound | Application |

|---|---|---|---|---|

| This compound | 34810-84-9 | C₉H₁₂N₂O | Contains a methyl group at the 5-position. | General synthetic intermediate. chemicalbook.com |

| 2-amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 | C₉H₁₁ClN₂O | Contains a chlorine atom at the 5-position and a methyl group at the 3-position. | Key intermediate for Chlorantraniliprole. nih.govdissertationtopic.netsriramchem.comnih.gov |

| 2-amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6 | C₁₀H₁₁N₃O | Contains a cyano group at the 5-position and a methyl group at the 3-position. | Key intermediate for Cyantraniliprole. wipo.intgoogle.comnih.gov |

The aminobenzamide scaffold is a recognized "privileged structure" in medicinal chemistry and agrochemical research. The functional groups of this compound—the primary amine and the secondary amide—allow for a range of chemical modifications. This makes it a potential building block for creating novel compounds in these fields. While its halogenated and cyanated analogs have well-documented roles in major commercial products, the specific applications of this compound itself are less prevalent in widely published research. However, its structure is valuable for creating libraries of compounds for screening potential biological activities.

Research in Materials Science and Industrial Chemistry

The application of aminobenzamide derivatives can extend beyond life sciences into materials science, where they can be used as precursors for functional materials.

Currently, there is a lack of specific, detailed research findings in the public domain that directly link this compound to the development of dyes, pigments, polymers, or coatings. While aromatic amines are foundational components in the synthesis of many azo dyes and specialized polymers, the direct utilization of this specific compound in materials science applications is not prominently documented in available scientific literature.

Future Directions and Emerging Research Avenues for 2 Amino N,5 Dimethylbenzamide Research

Development of Novel and Sustainable Synthetic Methodologies

The progression of chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. ispe.orgnih.govacs.org Future research on 2-amino-N,5-dimethylbenzamide will likely move beyond traditional batch synthesis methods towards more innovative and sustainable alternatives.

Key areas for development include:

Biocatalysis: The use of enzymes to catalyze the synthesis of benzamide (B126) derivatives can offer high selectivity under mild reaction conditions, significantly reducing waste and energy consumption. rsc.org

Continuous Flow Synthesis: This technique allows for the production of chemicals in a continuous stream rather than in batches, offering better control over reaction parameters, improved safety, and easier scalability. ispe.org

Green Solvents: Research will focus on replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. acs.orgmdpi.com

Catalytic Amidation: Developing novel catalysts, such as those based on non-precious metals, can facilitate more efficient and atom-economical amide bond formation, a cornerstone of benzamide synthesis. nih.govpfizer.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Description | Potential Advantages for Sustainable Synthesis |

|---|---|---|

| Traditional Batch Synthesis | Step-wise synthesis in large reactors using conventional heating and stoichiometric reagents. | Well-established procedures. |

| Biocatalytic Synthesis | Utilization of enzymes (e.g., lipases, amidases) to form the amide bond. | High selectivity, mild conditions (lower energy), reduced waste, biodegradable catalysts. rsc.org |

| Continuous Flow Chemistry | Reactants are pumped through a network of tubes where the reaction occurs, enabling precise control. | Enhanced safety, improved yield and purity, easier automation and scale-up, reduced waste. ispe.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reactions. | Drastically reduced reaction times, often leading to higher yields and cleaner product profiles. |

| Direct C-H Amidation | Formation of the benzamide by directly coupling an amine with a C-H bond on the aromatic ring, avoiding pre-functionalized starting materials. | High atom economy, fewer synthetic steps, reduced generation of byproducts. |

Advanced Computational Approaches for Predictive Modeling and Rational Design

Computational chemistry and chemoinformatics are indispensable tools for accelerating drug discovery and materials science. hilarispublisher.comtaylorfrancis.comparssilico.com For this compound, these approaches can guide research by predicting its properties and interactions, thereby reducing the time and cost associated with laboratory experiments.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can predict the biological activity of novel derivatives of this compound before they are synthesized. nih.govnih.gov This involves creating mathematical models that correlate the chemical structure of compounds with their biological effects.

Molecular Docking and Dynamics: These simulations can predict how this compound might bind to specific biological targets, such as proteins or enzymes. nih.govarchive.org This provides insights into its potential mechanism of action and allows for the rational design of more potent analogues.

ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for evaluating its potential as a therapeutic agent. nih.govtaylorandfrancis.com

Artificial Intelligence and Machine Learning: AI-driven platforms can analyze vast datasets to identify novel structure-activity relationships, design new molecules with desired properties, and even predict synthetic routes. parssilico.commalvernpanalytical.com

Table 2: Application of Computational Models in this compound Research

| Computational Technique | Objective | Expected Outcome |

|---|---|---|

| QSAR Modeling | To predict the biological activity of designed analogues based on their structural features. | Prioritization of synthetic targets with the highest predicted potency and selectivity. nih.gov |

| Molecular Docking | To identify potential protein targets and predict the binding mode and affinity of the compound. | Generation of hypotheses about the mechanism of action to be tested experimentally. nih.gov |

| Molecular Dynamics Simulation | To simulate the dynamic behavior of the compound when bound to a target protein over time. | Assessment of binding stability and identification of key intermolecular interactions. |

| ADMET Profiling | To predict pharmacokinetic and toxicological properties using computational algorithms. | Early identification of potential liabilities, guiding the design of compounds with better drug-like properties. nih.gov |

| Machine Learning Models | To analyze large datasets to uncover complex patterns and guide de novo molecular design. | Design of novel this compound derivatives with optimized, multi-parameter profiles. malvernpanalytical.com |

Exploration of Undiscovered Biological Targets and Signaling Pathways

The benzamide scaffold is present in a wide range of biologically active compounds, suggesting that this compound could interact with various cellular targets. nih.govmdpi.com A systematic exploration of its biological activity is a critical future direction.

Emerging research strategies include:

High-Throughput Screening (HTS): Screening this compound against large libraries of biological targets (e.g., enzymes, receptors, ion channels) can rapidly identify potential "hits" or lead compounds for drug development. ramot.orgdrugtargetreview.comroutledge.com

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based models of disease to identify a desired physiological effect, without a preconceived notion of the target. arvojournals.org Subsequent studies would then focus on identifying the molecular target responsible for the observed effect.

Chemoproteomics: Advanced mass spectrometry-based techniques can be used to identify the direct protein targets of this compound within a complex biological sample, providing unbiased insights into its mechanism of action.

Table 3: Strategies for Uncovering Biological Targets

| Research Strategy | Description | Potential Target Classes for Investigation |

|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of the compound against thousands of purified proteins or cellular assays. | Kinases, G-protein coupled receptors (GPCRs), proteases, nuclear receptors. drugtargetreview.com |

| Phenotypic Screening | Evaluating the compound's effect on cellular or organismal physiology (e.g., cancer cell viability, neuronal outgrowth). | Novel targets involved in complex disease pathways (e.g., neurodegeneration, inflammation, oncology). |

| Fragment-Based Screening | Using biophysical techniques (e.g., NMR, X-ray crystallography) to screen smaller molecular fragments to identify weak binders, which can then be optimized into potent leads. | Enzymes and proteins with well-defined binding pockets. |

| Chemoproteomics | Using a chemically modified version of the compound as a "bait" to pull down its binding partners from cell lysates for identification by mass spectrometry. | Any protein that directly and specifically interacts with the compound in a cellular context. |

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Evaluation Techniques

The most impactful discoveries will arise from a seamless integration of disciplines. Future research on this compound should not be siloed within chemistry or biology but should exist at their interface. acs.orgethz.chuniversiteitleiden.nl

An integrated workflow would involve:

Design: Using computational models to design novel analogues of this compound with predicted high activity and favorable properties. rsc.org

Synthesis: Employing sustainable and efficient synthetic methods to create the designed compounds.

Screening: Utilizing HTS and phenotypic screening to evaluate the biological activity of the synthesized library of compounds.

Validation: Confirming the activity of "hit" compounds and identifying their molecular targets using advanced biological techniques.

Optimization: Feeding the experimental results back into the computational models to refine predictions and guide the design of the next generation of molecules in an iterative cycle. nih.gov

This synergistic approach, which combines predictive science with empirical testing, represents the most promising path forward. It ensures that synthetic efforts are focused on the most promising molecules and that biological findings are rapidly translated into improved chemical designs, ultimately accelerating the journey from a simple molecule to a compound with significant scientific or therapeutic value.

Q & A

Q. Basic

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and dimethylamide groups.

- IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹).

- Mass spectrometry validates molecular weight (198.65 g/mol).

- X-ray crystallography (using SHELX programs) resolves crystal packing and hydrogen-bonding networks, with refinement strategies for handling twinned data .

How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Advanced

Methodological steps include:

- Standardizing assay conditions (e.g., cell lines, solvent controls).

- Comparing activity against structurally similar analogs (e.g., 2-amino-5-chloro-N-methylbenzamide) to isolate substituent effects.

- Replicating dose-response curves under controlled in vitro settings to validate potency trends .

What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with enzymatic targets?

Q. Advanced

- Molecular docking (AutoDock, Schrödinger) to map binding poses.

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-enzyme complexes.

- QSAR models to correlate substituent electronic properties (e.g., chloro vs. methoxy groups) with inhibitory activity .

How should structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound derivatives?

Q. Advanced

- Synthesize analogs with systematic substituent variations (e.g., halogens, alkyl groups).

- Test biological activity in enzyme inhibition assays (e.g., kinase or protease panels).

- Use multivariate analysis to identify critical substituents (e.g., chloro at position 5 enhances hydrophobic interactions) .

What strategies are recommended for resolving crystal structure ambiguities of this compound using SHELX-based refinement?

Q. Advanced

- Employ SHELXL for high-resolution refinement, addressing disorders via PART commands.

- Use TWINROT for twinned data. Validate hydrogen bonds (e.g., N–H···O) with Hooft parameters to ensure geometric accuracy .

What are the critical considerations in selecting purification methods post-synthesis to maintain the integrity of this compound?

Q. Basic

- Recrystallization from ethanol/water mixtures minimizes impurities.

- Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates isomers.

- Avoid prolonged exposure to acidic/basic conditions to prevent amide hydrolysis .

How can researchers systematically investigate the role of the dimethylamino and chloro substituents in modulating the compound's reactivity?

Q. Advanced

- Comparative synthesis : Replace chloro with other halogens (F, Br) and dimethylamide with mono-methyl or unsubstituted amide.

- Kinetic studies : Monitor reaction rates in nucleophilic acyl substitution to assess electronic effects.

- DFT calculations to map charge distribution and frontier molecular orbitals .

What experimental protocols are recommended for validating the proposed enzyme inhibition mechanisms involving this compound?

Q. Advanced

- Enzyme kinetics : Measure IC₅₀ values and analyze Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Crystallographic studies of enzyme-ligand complexes to confirm binding modes .

How should researchers approach the optimization of aqueous solubility for this compound in in vitro biological assays without altering its core structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.